4-Amino-3-phenylbutyric acid hydrochloride 4-Amino-3-phenylbutyric acid hydrochloride Phenibut (hydrochloride) is an analytical reference standard categorized as a gabapentinoid and a nootropic. Phenibut also has sedative properties. This product is intended for research and forensic applications.
Phenibut (hydrochloride) is an analytical reference standard that is classified as a gabapentinoid. It is a GABA mimetic that acts as an agonist at GABAB receptors, blocks α2δ subunit-containing voltage-gated calcium channels, stimulates dopamine receptors, and inhibits the actions of β-phenethylamine. Phenibut has been reported to be recreationally abused. This product is intended for forensic and research purposes only.
Brand Name: Vulcanchem
CAS No.: 3060-41-1
VCID: VC21247727
InChI: InChI=1S/C10H13NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H
SMILES: C1=CC=C(C=C1)C(CC(=O)O)CN.Cl
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol

4-Amino-3-phenylbutyric acid hydrochloride

CAS No.: 3060-41-1

Cat. No.: VC21247727

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-3-phenylbutyric acid hydrochloride - 3060-41-1

Specification

Description Phenibut (hydrochloride) is an analytical reference standard categorized as a gabapentinoid and a nootropic. Phenibut also has sedative properties. This product is intended for research and forensic applications.
Phenibut (hydrochloride) is an analytical reference standard that is classified as a gabapentinoid. It is a GABA mimetic that acts as an agonist at GABAB receptors, blocks α2δ subunit-containing voltage-gated calcium channels, stimulates dopamine receptors, and inhibits the actions of β-phenethylamine. Phenibut has been reported to be recreationally abused. This product is intended for forensic and research purposes only.
CAS No. 3060-41-1
Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
IUPAC Name 4-amino-3-phenylbutanoic acid;hydrochloride
Standard InChI InChI=1S/C10H13NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H
Standard InChI Key XSYRYMGYPBGOPS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CC(=O)O)CN.Cl
Canonical SMILES C1=CC=C(C=C1)C(CC(=O)O)C[NH3+].[Cl-]

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